Fmoc-L-Glu(2-phenylisopropyloxy)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

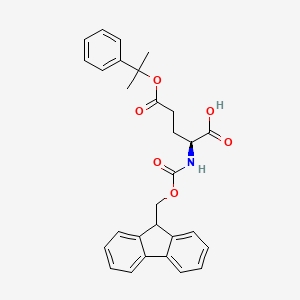

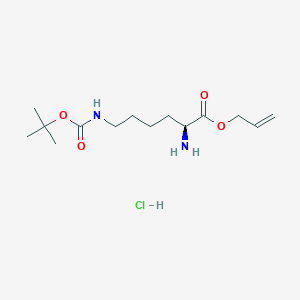

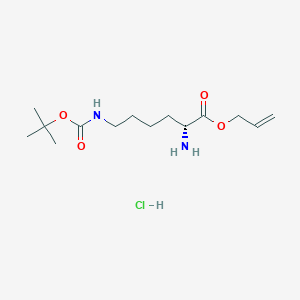

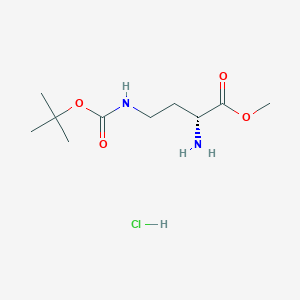

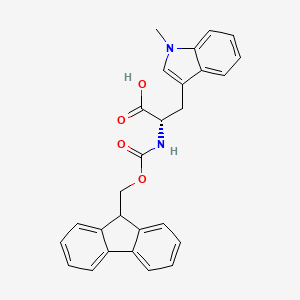

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-Glu-OH, is an amino acid derivative commonly used in peptide synthesis. It is a compound consisting of a phenylisopropyloxy group attached to the side chain of the amino acid glutamate. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protecting group that is used to prevent the side chain from reacting with other components in the reaction. Fmoc-Glu-OH is an important reagent in peptide synthesis and is used in a variety of applications, including peptide synthesis, peptide-based drug design, and protein engineering.

Scientific Research Applications

Synthesis of Cyclic Peptides

Fmoc-Glu(O-2-PhiPr)-OH: is particularly useful in the synthesis of head-to-tail cyclic peptides . The 2-PhiPr group can be selectively removed on the resin with 1% TFA in DCM, allowing for the cyclization of peptides while maintaining the integrity of t-butyl-based side-chain protecting groups.

Solid-Phase Peptide Synthesis (SPPS)

This compound is employed in Fmoc/tBu solid-phase peptide synthesis (SPPS), a preferred method for constructing peptides in both research and industrial settings . Its protective groups are compatible with the standard protocols of SPPS, making it a versatile building block.

Selective Deprotection

The 2-PhiPr group of Fmoc-Glu(O-2-PhiPr)-OH can be removed selectively in the presence of tBu-based protecting groups . This feature is crucial for stepwise peptide elongation where selective deprotection is required.

Orthogonal Protection Strategies

In complex peptide synthesis, orthogonal protection strategies are essentialFmoc-Glu(O-2-PhiPr)-OH fits well into schemes where different protecting groups need to be removed under varying conditions without affecting each other .

Green Chemistry Applications

Recent studies have focused on greening Fmoc/tBu SPPS by using less hazardous solventsFmoc-Glu(O-2-PhiPr)-OH is compatible with these greener approaches, contributing to more environmentally friendly peptide synthesis methods .

Mechanism of Action

Target of Action

Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-Glu(O-2-PhiPr)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .

Mode of Action

This compound acts as a protecting group for the glutamic acid residue in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino terminus of the glutamic acid, while the 2-phenylisopropyloxy group protects the side chain carboxyl group . These protections are crucial during the synthesis process to prevent unwanted side reactions .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the selective addition of amino acids in a step-wise manner, enabling the creation of specific peptide sequences .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence . After the peptide chain is assembled, the protecting groups can be removed to yield the final product .

Action Environment

The action of Fmoc-L-Glu(2-phenylisopropyloxy)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can affect its efficacy and stability .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNRKQDJIWMHNG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718516 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Glu(2-phenylisopropyloxy)-OH | |

CAS RN |

200616-39-3 |

Source

|

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)